molecular formula C7H10O3 B6181841 1-oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 2731014-69-8

1-oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B6181841
CAS No.: 2731014-69-8
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure where an oxetane ring is fused to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available 3-oxocyclobutane-1-carboxylic acid. The process includes the formation of the spirocyclic structure through a series of reactions such as cyclization and functional group transformations . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of cost-effective starting materials and efficient reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .

Properties

CAS No.

2731014-69-8

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.